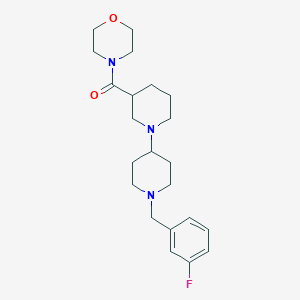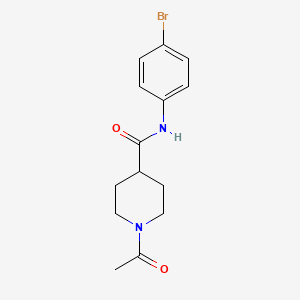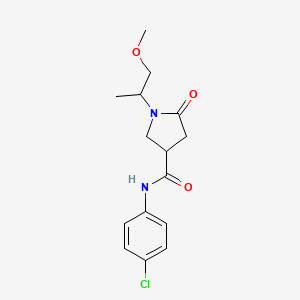![molecular formula C14H20N2O4S B5307184 5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5307184.png)
5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Cyclohexylamino)sulfonyl]-2-methoxybenzamide, also known as AH 6809, is a pharmacological compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide 6809 exerts its effects through the inhibition of prostaglandin E2 (PGE2) production. PGE2 is a pro-inflammatory molecule that is involved in various physiological processes such as inflammation and pain. This compound 6809 inhibits the production of PGE2 by blocking the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of PGE2.
Biochemical and Physiological Effects:
This compound 6809 has been shown to have a wide range of biochemical and physiological effects. In cardiovascular research, this compound 6809 has been shown to reduce platelet aggregation, inhibit thrombus formation, and reduce inflammation. In cancer research, this compound 6809 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound 6809 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide 6809 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, this compound 6809 also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for research on 5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide 6809. In cardiovascular research, this compound 6809 could be further explored as a potential therapeutic agent for the prevention and treatment of cardiovascular diseases. In cancer research, this compound 6809 could be studied further to determine its potential as a cancer therapy. In inflammation research, this compound 6809 could be investigated further to determine its potential as an anti-inflammatory agent. Additionally, further research could be done to improve the solubility and half-life of this compound 6809, making it more effective in lab experiments.
Synthesis Methods
5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide 6809 can be synthesized through a multistep process involving the reaction of 2-methoxybenzoic acid with cyclohexylamine, followed by the addition of sulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure this compound 6809.
Scientific Research Applications
5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide 6809 has been extensively studied for its potential therapeutic applications in various fields such as cardiovascular diseases, cancer, and inflammation. In cardiovascular research, this compound 6809 has been shown to have anti-inflammatory and anti-thrombotic effects, which can help reduce the risk of cardiovascular diseases. In cancer research, this compound 6809 has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for cancer therapy. In inflammation research, this compound 6809 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
5-(cyclohexylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-13-8-7-11(9-12(13)14(15)17)21(18,19)16-10-5-3-2-4-6-10/h7-10,16H,2-6H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJIVNYVQRKLIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5307112.png)
![1-(3,4-dichlorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one](/img/structure/B5307118.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine](/img/structure/B5307123.png)
![2-chloro-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5307133.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5307145.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307158.png)

![2-[(4-allyl-5-{[(1-naphthylmethyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5307167.png)
![5-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridine-2-carbonitrile](/img/structure/B5307171.png)
![ethyl 2-{[(4-propyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5307177.png)

![N-(2-hydroxypropyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5307187.png)